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Antibacterial peptide PMAP-23

Antimicrobial peptide engineering Membrane translocation Structure-activity relationship

Most antimicrobial peptides cause rapid bacterial lysis (<10 min), confounding time-resolved mechanistic studies. PMAP-23's carpet-model mechanism provides gradual membrane perturbation ideal for kinetic assays. • 80% membrane perturbation at 45 min (20 µM) vs. <10 min for CATH-2/PMAP-36 • Defined stoichiometry of ~10⁶-10⁷ peptides per E. coli cell for precise sub-lytic dosing • Salt-insensitive activity retained only with full-length C-terminus • Synergy with protegrin-1/CATH-2: up to 10-fold MIC₉₀ reduction vs. MDR P. aeruginosa biofilms

Molecular Formula
Molecular Weight
Cat. No. B1578414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial peptide PMAP-23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMAP-23 Cathelicidin Antimicrobial Peptide: Baseline Characterization and Procurement-Relevant Specifications


Antibacterial peptide PMAP-23 (Myeloid antibacterial peptide 23) is a 23-residue cathelicidin-derived host defense peptide originally identified from porcine (Sus scrofa) myeloid cells [1]. Its primary sequence is RIIDLLWRVRRPQKPKFVTVWVR, with a calculated molecular mass of 2962.63 Da, a net cationic charge of +6, and an isoelectric point (pI) of 12.18 [1]. PMAP-23 adopts a dynamic helix-hinge-helix secondary structure mediated by a central PXXP motif (Pro¹²–Pro¹⁵), which governs both membrane association and translocation [2]. It exerts broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria at minimum inhibitory concentrations (MICs) in the 2–16 µM range, as well as antifungal activity against Candida albicans and molds, primarily through membrane permeabilization consistent with the Shai-Matsuzaki-Huang 'carpet' model [3]. Unlike many cathelicidins, PMAP-23 demonstrates no detectable hemolytic activity against human erythrocytes at concentrations up to at least 40–64 µM, making it a compelling scaffold for therapeutic development [2].

Why Generic Substitution Among Cathelicidin Antimicrobial Peptides Fails: The Structural and Mechanistic Distinctiveness of PMAP-23


Although PMAP-23 belongs to the cathelicidin superfamily alongside human LL-37, ovine SMAP-29, porcine protegrin-1 (PG-1), and chicken CATH-2, these peptides cannot be treated as interchangeable procurement alternatives. PMAP-23's central PXXP motif creates a unique helix-hinge-helix architecture that enables efficient bilayer translocation without severe membrane permeabilization—a property not shared by continuously helical or pore-forming cathelicidins [1]. Its 'carpet'-model mechanism requires approximately 10⁶–10⁷ membrane-bound peptide molecules per bacterial cell to achieve killing, a stoichiometric threshold that fundamentally differs from the low-concentration pore-forming action of peptides such as alamethicin or melittin [2]. Furthermore, the full-length 23-residue sequence is mandatory for salt-insensitive antibacterial activity; C-terminal truncation abolishes this critical physiological-relevance trait, while N-terminal truncation does not [3]. These interdependent structural, mechanistic, and functional properties mean that substituting PMAP-23 with another cathelicidin—or with a truncated or point-mutated derivative—yields a quantitatively and mechanistically distinct profile that cannot be assumed equivalent without direct comparative validation.

PMAP-23 Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Procurement Decisions


PXXP Motif Confers Superior Translocation Efficiency and Mammalian-Cell Selectivity Over Pro-Substituted Derivatives

In a direct head-to-head comparison, wild-type PMAP-23 (MIC 2–4 µM against both S. aureus and E. coli) exhibited approximately four-fold greater antibacterial potency than its Pro-to-Ala (PMAP-PA) and Pro-to-Gly (PMAP-PG) substituted derivatives, which showed MIC values of 8–16 µM [1]. Critically, PMAP-23 demonstrated 0% hemolysis and 0% cytotoxicity at 64 µM, whereas PMAP-PA caused 14% hemolysis and 37% cytotoxicity at the same concentration [1]. PMAP-23 also crossed lipid bilayers much more efficiently than both Pro-substituted derivatives in a translocation assay using Trp-to-dansyl-PE resonance energy transfer, with the running buffer almost entirely dissociating PMAP-23 from the membrane surface in SPR experiments, while PMAP-PA and PMAP-PG remained significantly membrane-bound [1]. These data establish that the native PXXP motif is structurally non-replaceable by either Ala- or Gly-induced hinges for achieving the combination of potent antibacterial activity and mammalian-cell selectivity.

Antimicrobial peptide engineering Membrane translocation Structure-activity relationship

Lower In Vitro Cytotoxicity Profile Compared to Protegrin-1, LL-37, and Indolicidin in a Multi-Cathelicidin Screening Panel

In a comparative screening of five cathelicidin peptides from different animal origins against enteric pathogens relevant to weaning piglets, PMAP-23 and cathelicidin-BF (C-BF) exhibited the lowest cytotoxic effects among the panel, whereas protegrin-1 (PG-1), LL-37, and indolicidin all displayed dose-dependent cytotoxicity [1]. While PG-1 and C-BF proved to be the most effective bacteriocides with the widest spectra of activity (MIC values equal to or lower than commonly used antibiotics against several Escherichia and Salmonella strains), their higher antimicrobial potency came at the cost of elevated cytotoxicity [1]. PMAP-23 therefore occupies a differentiated position: it provides meaningful antibacterial coverage with a superior initial cytotoxicity safety margin compared to the more potent but more toxic cathelicidins in the panel.

Cytotoxicity screening Cathelicidin benchmarking Veterinary antimicrobial peptides

Full-Length PMAP-23 Retains Antibacterial Activity Under Physiological Salt Conditions, Unlike C-Terminally Truncated Derivatives

A systematic truncation analysis demonstrated that while shortening of PMAP-23 on either the N- or C-terminus did not strongly reduce antibacterial activity per se, all C-terminal truncated forms were strongly inhibited by the addition of physiological salt concentrations, whereas the full-length peptide and the two N-terminally truncated forms remained salt-insensitive [1]. This salt-sensitivity phenotype is a critical functional discriminator: many antimicrobial peptides lose activity in physiologically relevant ionic conditions, which is a major barrier to in vivo translation. Additionally, none of the tested peptides—full-length or truncated—were hemolytic or toxic at concentrations up to 40 µM, and only full-length PMAP-23 retained the capacity to induce IL-8 production in porcine epithelial cells [1].

Salt sensitivity Peptide truncation Physiological relevance

Synergy with Protegrin-1 and CATH-2 Enables Up to 10-Fold Dose Reduction Against Multidrug-Resistant Pseudomonas aeruginosa

In a study evaluating five cathelicidins (LL-37, PMAP-23, SMAP-29, protegrin-1, and chicken CATH-2) against 19 clinical multidrug-resistant (MDR) Pseudomonas aeruginosa strains, PMAP-23 alone showed bactericidal activity against 84% of tested strains, compared to 100% for SMAP-29, protegrin-1, and CATH-2, and 89.5% for LL-37 [1]. However, the key differentiator emerged in combination testing: the PMAP-23/protegrin-1 and PMAP-23/CATH-2 combinations achieved MIC90 values up to 10-fold lower than when each peptide was used individually, an effect also observed in biofilm treatment [1]. This synergistic dose-sparing effect was among the most substantial recorded across all tested combinations, alongside LL-37/SMAP-29 and LL-37/protegrin-1 [1].

Antimicrobial synergy Multidrug-resistant Pseudomonas Combination therapy

Carpet-Model Membrane Perturbation Mechanism Produces Distinct Killing Kinetics and Stoichiometry Versus Pore-Forming Peptides

PMAP-23 kills bacteria via the carpet model of membrane perturbation, a mechanism quantitatively distinct from the barrel-stave pore formation used by peptides such as alamethicin [1][2]. Direct spectroscopic determination established that PMAP-23 requires approximately 10⁶–10⁷ membrane-bound peptide molecules per Escherichia coli cell to achieve bacterial killing, with bactericidal activity initiating at a total peptide concentration of 1.0 µM and reaching complete killing at 10 µM [2]. In killing kinetics comparisons, PMAP-23 at 20 µM produced 80% of bacterial membranes showing small pore formation only after 45 minutes, whereas CATH-2 and PMAP-36 at 5 µM achieved 80% membrane lysis within 10 minutes [3]. Fluorescence and NMR studies further revealed that PMAP-23 perturbs membrane dynamics (fluidity, lateral lipid mobility, and water penetration) on the nanosecond timescale without altering fatty acyl chain order parameters detectable by deuterium NMR—a pattern distinct from alamethicin, which forms pores without significantly influencing membrane dynamics at bactericidal concentrations [1]. Additionally, MD simulations identified a novel bilayer destabilization mechanism unique to PMAP-23 involving the unusual insertion of charged side chains into the hydrophobic membrane core [4].

Membrane mechanism Killing stoichiometry Carpet model

Validated MIC Values Across Standard Reference Strains Provide a Reproducible Activity Baseline for Cross-Study Comparisons

PMAP-23's antibacterial activity has been experimentally validated against a panel of standard reference strains, providing a reproducible MIC baseline essential for inter-laboratory comparisons and procurement quality control. Against Gram-negative bacteria: Escherichia coli ML35 MIC = 2 µM, E. coli ATCC 25922 MIC = 4 µM, Salmonella typhimurium ATCC 14028 MIC = 8 µM, Pseudomonas aeruginosa ATCC 27853 MIC = 16 µM. Against Gram-positive bacteria: Bacillus megaterium MIC = 2 µM, Staphylococcus aureus ATCC 25923 MIC = 4 µM [1][2]. These values, catalogued in the DRAMP and CAMP antimicrobial peptide databases, establish that PMAP-23 is most potent against E. coli and B. megaterium (MIC = 2 µM) and least potent against P. aeruginosa (MIC = 16 µM)—an 8-fold activity range across the panel [1]. For context, PMAP-23's MIC values have been reported to be 10- to 80-fold lower than those of ampicillin against various pathogens including E. coli and S. aureus . The experimentally validated activity of the C-terminal Trp²¹ residue is essential: substitution with Ala (A21-PMAP-23) significantly reduces both antibacterial activity and phospholipid vesicle-disrupting capacity, confirming residue-specific structure-activity requirements [3].

MIC standardization Reference strain panel Quality control

Optimal Research and Industrial Application Scenarios for PMAP-23 Based on Quantitative Evidence


Combination Antimicrobial Therapy Against Multidrug-Resistant Pseudomonas aeruginosa Biofilms

PMAP-23 is optimally deployed in combination with protegrin-1 or CATH-2 against MDR P. aeruginosa, where synergy achieves up to 10-fold reduction in the peptide concentration required for MIC90 [1]. This scenario is supported by direct evidence against 19 clinical MDR strains in both planktonic and biofilm forms [1]. The dose-sparing effect directly reduces procurement volume requirements and mitigates the potential cytotoxicity concerns associated with higher individual peptide concentrations, as noted in the original study [1]. Researchers developing anti-biofilm formulations or evaluating cathelicidin combinations for chronic P. aeruginosa infections should prioritize PMAP-23 as a synergy-compatible component.

Mechanistic Studies Requiring Controlled, Non-Lytic Membrane Permeabilization

For experimental systems where rapid cell lysis would confound downstream analyses (e.g., time-resolved microscopy, ion-flux measurements, or studies of intracellular target engagement), PMAP-23's carpet-model mechanism provides gradual membrane perturbation: 80% of bacterial membranes exhibit small pore formation only after 45 minutes at 20 µM, compared to 80% lysis within 10 minutes for CATH-2 or PMAP-36 at 5 µM [2]. Additionally, the defined killing stoichiometry of ~10⁶–10⁷ peptides per E. coli cell [3] enables precise dosing calculations for experiments requiring controlled, sub-lytic membrane engagement. PMAP-23 is the preferred cathelicidin scaffold when the research objective requires observation of membrane perturbation kinetics rather than instantaneous lysis.

Structure-Activity Relationship Studies Leveraging the PXXP Motif as a Design Handle

The PXXP motif of PMAP-23 represents a validated, non-redundant structural feature that controls both translocation efficiency and mammalian-cell selectivity: Pro-to-Ala substitution increases α-helicity (from 27% to 63%) but causes loss of selectivity (14% hemolysis, 37% cytotoxicity at 64 µM), while Pro-to-Gly substitution preserves selectivity but reduces antibacterial potency ~4-fold [4]. This motif cannot be functionally replaced by alternative hinge structures (Ala- or Gly-induced), making PMAP-23 the essential reference scaffold for SAR campaigns investigating the role of proline-induced hinges in antimicrobial peptide selectivity and intracellular delivery [4]. Procurement of wild-type PMAP-23—with intact PXXP motif and confirmed Trp²¹ residue—is mandatory for serving as the baseline comparator in peptide engineering programs.

Physiological-Relevant Antibacterial Testing Requiring Salt-Insensitive Activity

For ex vivo tissue models, organoid-based infection assays, or any experimental context employing physiological salt concentrations, full-length PMAP-23 is the only form that maintains antibacterial activity without salt-induced inhibition; all C-terminal truncated derivatives are strongly inhibited by salt addition [5]. This property, combined with the absence of hemolytic or cytotoxic activity up to 40 µM [5], positions full-length PMAP-23 as the appropriate procurement choice for translational studies bridging in vitro potency to physiologically relevant conditions. Researchers should explicitly verify that the procured peptide is the full-length 23-residue sequence with intact C-terminus to ensure retention of this critical functional attribute.

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